6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)9-1-3-10(14-6-9)8-2-4-11-12(5-8)18-7-17-11/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKJEXASXBADSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647043 | |
| Record name | 6-(2H-1,3-Benzodioxol-5-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887976-73-0 | |
| Record name | 6-(2H-1,3-Benzodioxol-5-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 6 Benzo D 1 2 Dioxol 5 Yl Nicotinic Acid Derivatives
Established Synthetic Pathways to the Core 6-(Benzo[d]acsgcipr.orgresearchgate.netdioxol-5-yl)nicotinic Acid Scaffold
The construction of the unique bifunctional scaffold of 6-(Benzo[d] acsgcipr.orgresearchgate.netdioxol-5-yl)nicotinic acid, which merges a pyridine (B92270) carboxylic acid with a benzodioxole moiety, relies on established and innovative synthetic organic chemistry principles. Key approaches include building the pyridine ring system through multi-component reactions and utilizing classical condensation reactions to forge essential carbon-carbon bonds for analogs and precursors.
Multi-component Reaction Strategies for Pyridine Ring Formation Bearing Benzodioxole Moieties
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the initial components. bohrium.com These reactions are advantageous due to their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. bohrium.com For the synthesis of pyridine rings, particularly those substituted with moieties like benzodioxole, several MCR strategies are prominent.
The Hantzsch pyridine synthesis is a classic and versatile MCR that involves the condensation of an aldehyde (such as piperonal (B3395001), i.e., benzo[d] acsgcipr.orgresearchgate.netdioxole-5-carbaldehyde), two equivalents of a β-ketoester, and an ammonia (B1221849) source. nih.gov This reaction proceeds through a series of condensations, cyclization, and subsequent oxidation to yield the final aromatic pyridine ring. The Bohlmann-Rahtz pyridine synthesis offers another pathway, reacting enamines with α,β-unsaturated ketones to directly produce substituted pyridines. acsgcipr.org These methods allow for the direct incorporation of the benzodioxole unit by using the corresponding benzodioxole-substituted aldehyde as a starting material. The efficiency of MCRs can often be enhanced through techniques like microwave heating or flow chemistry. acsgcipr.org
Table 1: Comparison of Pyridine Synthesis MCRs
| Reaction Name | Typical Reactants | Key Feature |
|---|---|---|
| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Forms a dihydropyridine (B1217469) intermediate requiring oxidation. acsgcipr.orgnih.gov |
| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated Ketone | Directly yields the aromatic pyridine product. acsgcipr.org |
| Guareschi-Thorpe Reaction | Cyanoacetamide, β-Ketoester, Ammonia | A variation leading to pyridinone derivatives. acsgcipr.org |
Application of Condensation Reactions in the Synthesis of Analogs (e.g., Claisen-Schmidt, Cross-Aldol)
Condensation reactions are fundamental to forming the carbon frameworks of many organic molecules. The Claisen-Schmidt condensation, a type of crossed-aldol reaction, is particularly relevant for synthesizing precursors and analogs of the target molecule. wikipedia.org This reaction involves the condensation of an aromatic aldehyde lacking α-hydrogens, such as piperonal, with a ketone or aldehyde that possesses an α-hydrogen. wikipedia.orgnih.gov
A notable application is the reaction between piperonal and an appropriate acetophenone (B1666503) derivative, which yields a chalcone (B49325)—an α,β-unsaturated ketone. strath.ac.uk These chalcones are versatile intermediates that can be used in subsequent reactions to form heterocyclic rings, including the pyridine scaffold. For instance, (E)-1-(2-aminophenyl)-3-(benzo[d] acsgcipr.orgresearchgate.netdioxol-5-yl)prop-2-en-1-one was synthesized in high yield via a NaOH-catalyzed Claisen-Schmidt condensation. strath.ac.uk
Cross-aldol reactions involving benzodioxole-containing ketones have also been employed. The synthesis of an analog of the antiepileptic drug stiripentol (B1682491) involved a cross-aldol addition of the lithium enolate of 4-(benzo[d] acsgcipr.orgresearchgate.netdioxol-5-yl)butan-2-one to another ketone, followed by dehydration. mdpi.com This demonstrates the utility of condensation chemistry in creating complex structures built upon the benzodioxole framework.
Schiff-Based Methods for Derivatization Precursors
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.govuobaghdad.edu.iq In the context of 6-(Benzo[d] acsgcipr.orgresearchgate.netdioxol-5-yl)nicotinic acid, Schiff base formation is a critical step for creating precursors for further derivatization, particularly for introducing hydrazone moieties.
The key precursor, nicotinic hydrazide (the hydrazide of nicotinic acid), can be reacted with piperonal (benzo[d] acsgcipr.orgresearchgate.netdioxol-5-carbaldehyde) to form a Schiff base known as (E)-N′-(Benzo[d] acsgcipr.orgresearchgate.netdioxol-5-ylmethylene)nicotinohydrazide. researchgate.net This reaction creates a direct linkage between the nicotinic acid framework and the benzodioxole moiety via an imine bond, yielding a stable, crystalline product. researchgate.netresearchgate.net These nicotinohydrazide-derived Schiff bases serve as important intermediates for synthesizing a wide array of derivatives. researchgate.net
Strategies for Derivatization and Functionalization of 6-(Benzo[d]acsgcipr.orgresearchgate.netdioxol-5-yl)nicotinic Acid
Once the core scaffold or its close precursors are synthesized, further chemical modifications can be performed to modulate its properties. Derivatization strategies often focus on the carboxylic acid group of the nicotinic acid ring or on modifying the pyridine ring itself through the introduction of various substituents.
Introduction of Hydrazone Moieties to Nicotinic Acid Derivatives
Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They possess an azometine group (-NHN=CH-) and are known for a wide range of biological activities. nih.gov The introduction of a hydrazone moiety is a common derivatization strategy for nicotinic acid.
This is typically achieved by first converting the carboxylic acid group of nicotinic acid into nicotinoyl hydrazide. researchgate.net This hydrazide is then reacted with various aldehydes or ketones to form hydrazone derivatives. mdpi.com Specifically, reacting nicotinic acid hydrazide with piperonal yields nicotinic acid benzo(1,3)dioxol-5-ylmethylene-hydrazide, a key derivative linking the two core motifs. sigmaaldrich.comresearchgate.net This synthesis creates a stable hydrazone structure that has been the subject of spectroscopic and structural studies. researchgate.net The reactivity of the azometine proton in hydrazones makes them valuable for developing new chemical entities. nih.gov
Modifications and Substituent Effects on the Nicotinic Acid Ring System
The chemical and biological properties of the nicotinic acid ring system can be fine-tuned by introducing various substituents. researchgate.net The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly influence the molecule's reactivity, polarity, and interactions with biological targets. science.gov
For nicotinic acid derivatives, studies have shown that the type and position of substituents are crucial. researchgate.netchemistryjournal.net For example, the introduction of electron-donating groups like methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) onto related scaffolds has been shown to enhance certain activities. researchgate.net Conversely, electron-withdrawing groups like bromo (-Br) substituents on the 2-position of the pyridine ring have also yielded compounds with significant biological profiles. chemistryjournal.net The inductive and resonance effects of these substituents alter the electron distribution within the pyridine ring, thereby modifying its physicochemical properties. researchgate.netnih.gov Understanding these substituent effects is critical for the rational design of new derivatives with tailored characteristics.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 6-(Benzo[d] acsgcipr.orgresearchgate.netdioxol-5-yl)nicotinic acid |
| Piperonal (Benzo[d] acsgcipr.orgresearchgate.netdioxole-5-carbaldehyde) |
| (E)-1-(2-aminophenyl)-3-(benzo[d] acsgcipr.orgresearchgate.netdioxol-5-yl)prop-2-en-1-one |
| 4-(Benzo[d] acsgcipr.orgresearchgate.netdioxol-5-yl)butan-2-one |
| Nicotinic hydrazide |
| (E)-N′-(Benzo[d] acsgcipr.orgresearchgate.netdioxol-5-ylmethylene)nicotinohydrazide |
Structural Elaboration via Pyrimidine (B1678525), Pyridazinone, and Other N-Heterocycle Incorporation
The core structure of 6-(benzo[d] nih.govresearchgate.netdioxol-5-yl)nicotinic acid serves as a versatile scaffold for the incorporation of additional nitrogen-containing heterocyclic rings, such as pyrimidines and pyridazinones. These modifications are pursued to explore and modulate the biological activities of the parent compound. The synthetic strategies typically involve the transformation of the carboxylic acid group or reactions at other positions of the nicotinic acid ring.
The synthesis of pyrimidine-fused systems can be achieved through various methods, including multicomponent reactions. For instance, the reaction of 2-naphthol, aldehydes, and 6-aminouracil (B15529) can yield benzo-fused pyrimidines. researchgate.net A similar strategy could be envisioned for benzodioxole-containing aldehydes. Another approach involves the reaction of enaminones with cyanamide (B42294) to form a pyrimidine ring, which can then undergo photochemical 6π-electrocyclization to create polycyclic systems. beilstein-journals.org Microwave-assisted synthesis has also been employed to create dihydropyrido[2,3-d]pyrimidine-4-one derivatives from 2-cyanomethyl-1,3-benzothiazol, 6-aminothiouracil, and various aldehydes in a multicomponent reaction. mdpi.com
Pyridazinone derivatives are commonly synthesized from γ-ketoacids. nih.gov The reaction of a suitable γ-ketoacid with hydrazine (B178648) hydrate (B1144303) is a straightforward method to form the 4,5-dihydropyridazin-3(2H)-one ring. nih.gov Given that the nicotinic acid moiety can be a precursor to various functional groups, its transformation into a γ-ketoacid intermediate would enable the construction of a pyridazinone ring fused or attached to the core benzodioxole-nicotinic acid structure. Pyridazinone analogs are of interest due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net
Beyond pyrimidines and pyridazinones, other N-heterocycles can be incorporated. For example, 1,2,4-triazole (B32235) derivatives tethered to a benzo[d] nih.govresearchgate.netdioxole moiety have been designed and synthesized. researchgate.net The synthesis of such hybrids can be achieved through multi-step protocols. researchgate.net Furthermore, the nicotinic acid hydrazide, formed from the corresponding acid chloride and hydrazine hydrate, is a key intermediate for synthesizing heterocycles like 1,3,4-thiadiazoles and 1,3,4-triazoles. rdd.edu.iq
| Heterocycle | Key Precursor/Intermediate | Synthetic Method | Reference |
|---|---|---|---|
| Pyrimidine | Enaminones, Cyanamide | Cyclocondensation followed by photochemical 6π-electrocyclization | beilstein-journals.org |
| Dihydropyrido[2,3-d]pyrimidine | Aldehydes, 6-Aminothiouracil, Activated Methylene (B1212753) Compound | Microwave-assisted multicomponent reaction | mdpi.com |
| Pyridazinone | γ-Ketoacid, Hydrazine Hydrate | Cyclocondensation | nih.gov |
| 1,2,4-Triazole | Benzodioxole-containing precursors | Multi-step synthesis | researchgate.net |
| 1,3,4-Thiadiazole / 1,3,4-Triazole | Nicotinoyl Hydrazide, Thiosemicarbazide | Cyclization of thiosemicarbazone intermediate | rdd.edu.iq |
Design of Benzodioxole-Containing Prodrugs and Precursors
The design of prodrugs is a strategic approach used in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active compound. orientjchem.orgrsc.org For benzodioxole-containing structures, including derivatives of 6-(benzo[d] nih.govresearchgate.netdioxol-5-yl)nicotinic acid, a prodrug strategy can enhance properties like solubility, stability, and membrane permeability. rsc.org
A common prodrug approach involves the esterification of a carboxylic acid group. The nicotinic acid moiety of the title compound can be converted into various esters, which may be more lipophilic and capable of passive diffusion across biological membranes. These esters are designed to be hydrolyzed in vivo by plasma esterases, releasing the active carboxylic acid. researchgate.net For example, prodrugs of the antiviral agent zidovudine (B1683550) (AZT) were synthesized by esterifying its hydroxyl function with various acids, including nicotinic acid derivatives, to enhance cellular uptake and plasma half-life. researchgate.net
Another strategy involves creating amide-linked prodrugs. The carboxylic acid can be condensed with amino acids or other amine-containing moieties. researchgate.net For instance, new amino-acyl derivatives have been synthesized by condensing (6-nitro-benzo[l,3]dioxole-5-yl) acetic acid with α-amino acids using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and hydroxybenzotriazole (B1436442) (HOBt). researchgate.net
The synthesis of these prodrugs relies on the availability of key precursors. The 1,3-benzodioxole (B145889) ring itself is typically synthesized via the condensation of catechol with an appropriate methylene source, such as in the reaction with aldehydes or ketones catalyzed by a solid acid. chemicalbook.comgoogle.com The nicotinic acid portion can be synthesized through various industrial methods, including the oxidation of 3-methylpyridine (B133936) (3-picoline) or 5-ethyl-2-methylpyridine. nih.gov The oxidative ammonolysis of 3-picoline to 3-cyanopyridine (B1664610), followed by hydrolysis, is a significant industrial route. nih.gov These precursors are then combined and functionalized to create the final active molecule or its prodrug form.
| Category | Strategy/Method | Description | Reference |
|---|---|---|---|
| Prodrug Design | Esterification | Conversion of the nicotinic acid's carboxyl group to an ester to improve lipophilicity and membrane permeability. The ester is cleaved in vivo by esterases. | researchgate.net |
| Amide Linkage | Coupling the carboxylic acid with amino acids or other amines to modify solubility and transport properties. | researchgate.net | |
| Precursor Synthesis | 1,3-Benzodioxole Moiety | Condensation of catechol with an aldehyde or ketone, often using an acid catalyst. | chemicalbook.comgoogle.com |
| Nicotinic Acid Moiety | Oxidation of 3-methylpyridine (3-picoline), often via oxidative ammonolysis to 3-cyanopyridine followed by hydrolysis. | nih.gov |
Advanced Synthetic Techniques Employed in Benzodioxole-Nicotinic Acid Analog Synthesis
The synthesis of analogs of 6-(benzo[d] nih.govresearchgate.netdioxol-5-yl)nicotinic acid and related heterocyclic structures increasingly utilizes advanced synthetic techniques to improve efficiency, yield, and environmental friendliness. These methods offer advantages over traditional multi-step, time-consuming procedures.
One-Pot, Multi-Component Reactions (MCRs) are highly efficient for building molecular complexity in a single step. The synthesis of benzo[c]acridine derivatives, for example, has been achieved through a three-component condensation of aromatic aldehydes, 1-naphthylamine, and dimedone using a sulfonic acid-functionalized nanoporous catalyst (SBA-Pr-SO3H) under solvent-free conditions. scielo.org.mx This approach is noted for its high yields and simple work-up. scielo.org.mx
Microwave-Assisted Synthesis has emerged as a powerful tool for accelerating reaction rates. The synthesis of 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives was successfully conducted under microwave irradiation, significantly reducing reaction times compared to conventional heating methods. mdpi.com This technique provides rapid and uniform heating, often leading to higher yields and cleaner reactions.
Photochemical Reactions offer unique pathways for constructing complex cyclic systems. A notable example is the 6π-electrocyclization of pyrimidines containing an allomaltol fragment. beilstein-journals.org Under UV irradiation, these compounds undergo cyclization to form dihydrobenzo[h]pyrano[2,3-f]quinazolines, a transformation not readily achievable through thermal methods. beilstein-journals.org
Catalysis with Advanced Materials plays a crucial role in modern organic synthesis. Nanoporous solid acid catalysts, such as sulfonic acid-functionalized SBA-15, have been used as "nanoreactors" in the synthesis of benzo[c]acridines. scielo.org.mx These catalysts offer high reactivity and can be recovered and reused, aligning with the principles of green chemistry. scielo.org.mx Similarly, the industrial production of nicotinic acid from 3-picoline has been optimized using catalysts like V₂O₅/TiO₂ under microwave heating, which allows the reaction to proceed at lower temperatures with high selectivity. nih.gov
Regioselective Methodologies , such as the use of preformed enolates, allow for precise control over the outcome of reactions. The synthesis of a benzodioxole-containing α,β-unsaturated ketone was achieved through the aldol (B89426) addition of a regioselectively generated lithium enolate to another ketone, followed by dehydration. mdpi.com This kinetic control ensures the formation of the desired constitutional isomer. mdpi.com
| Technique | Application Example | Key Advantages | Reference |
|---|---|---|---|
| One-Pot, Multi-Component Reaction | Synthesis of benzo[c]acridine derivatives | High efficiency, atom economy, simple work-up, reduced waste | scielo.org.mx |
| Microwave-Assisted Synthesis | Preparation of dihydropyrido[2,3-d]pyrimidines | Rapid reaction rates, higher yields, cleaner products | mdpi.com |
| Photochemical 6π-Electrocyclization | Synthesis of dihydrobenzo[h]pyrano[2,3-f]quinazolines | Access to unique molecular architectures not formed by thermal reactions | beilstein-journals.org |
| Nanoporous Solid Acid Catalysis | Synthesis of benzo[c]acridines using SBA-Pr-SO3H | High catalytic activity, reusability, environmentally friendly | scielo.org.mx |
| Aldol Addition via Preformed Enolates | Regioselective synthesis of benzodioxole-containing ketones | High regioselectivity and control over product structure | mdpi.com |
Computational Chemistry and in Silico Investigations of 6 Benzo D 1 2 Dioxol 5 Yl Nicotinic Acid Derivatives
Quantum Chemical Studies Using Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for studying the electronic structure and properties of molecules. windows.net By employing functionals such as B3LYP with appropriate basis sets, it is possible to gain a detailed understanding of the molecule's behavior at the quantum level. windows.net
Molecular Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For 6-(Benzo[d] figshare.comwindows.netdioxol-5-yl)nicotinic acid, this process would involve calculating bond lengths, bond angles, and dihedral angles. The resulting geometry provides the foundation for all subsequent calculations.
Illustrative Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C-C (Pyridine) | ~1.39 Å |
| Bond Length | C-N (Pyridine) | ~1.34 Å |
| Bond Length | C-C (Benzodioxole) | ~1.40 Å |
| Bond Length | C-O (Carboxylic Acid) | ~1.36 Å |
| Bond Length | C=O (Carboxylic Acid) | ~1.21 Å |
| Bond Angle | C-N-C (Pyridine) | ~117° |
| Bond Angle | O-C=O (Carboxylic Acid) | ~123° |
| Dihedral Angle | Pyridine-Benzodioxole | Variable |
Disclaimer: The data in this table is illustrative and based on typical values for similar molecular structures. It does not represent experimentally or computationally verified data for 6-(Benzo[d] figshare.comwindows.netdioxol-5-yl)nicotinic acid.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
The reactivity of a molecule can be largely understood by examining its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. windows.net A smaller gap suggests that the molecule is more reactive.
For 6-(Benzo[d] figshare.comwindows.netdioxol-5-yl)nicotinic acid, the HOMO is expected to be localized over the electron-rich benzodioxole ring system, while the LUMO may be distributed over the electron-deficient pyridine (B92270) ring and the carboxylic acid group. The precise energies of these orbitals would be determined through DFT calculations.
Illustrative Frontier Molecular Orbital Energies
| Parameter | Energy (eV) (Illustrative) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Disclaimer: The data in this table is illustrative and based on typical values for similar molecular structures. It does not represent experimentally or computationally verified data for 6-(Benzo[d] figshare.comwindows.netdioxol-5-yl)nicotinic acid.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. windows.net It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of negative and positive electrostatic potential. Red typically signifies electron-rich areas, which are prone to electrophilic attack, while blue indicates electron-poor regions, which are susceptible to nucleophilic attack.
For 6-(Benzo[d] figshare.comwindows.netdioxol-5-yl)nicotinic acid, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atom of the pyridine ring, indicating these as sites for potential hydrogen bonding or coordination with metal ions. The hydrogen atom of the carboxylic acid would exhibit a positive potential, making it a potential hydrogen bond donor.
Natural Bond Orbital (NBO) Analysis and Intermolecular Hydrogen Bonding Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. researchgate.net This analysis is particularly useful for quantifying the strength of intramolecular and intermolecular hydrogen bonds.
In the case of 6-(Benzo[d] figshare.comwindows.netdioxol-5-yl)nicotinic acid, NBO analysis could be used to investigate the hyperconjugative interactions that contribute to the molecule's stability. Furthermore, it can quantify the stabilization energy associated with the formation of hydrogen-bonded dimers, a common feature of carboxylic acids. The analysis would identify the specific donor and acceptor orbitals involved in these interactions and their corresponding stabilization energies.
Global Reactive Descriptors and Fukui Function Calculations
Global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. dergipark.org.tr For example, a molecule with a low chemical hardness is considered "soft" and is generally more reactive.
Fukui functions take this analysis a step further by identifying the specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. dergipark.org.tr These local reactivity descriptors are crucial for predicting the regioselectivity of chemical reactions. For 6-(Benzo[d] figshare.comwindows.netdioxol-5-yl)nicotinic acid, Fukui function calculations would pinpoint the most reactive sites on both the pyridine and benzodioxole rings, as well as the carboxylic acid group.
Illustrative Global Reactivity Descriptors
| Descriptor | Value (eV) (Illustrative) |
|---|---|
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
Disclaimer: The data in this table is illustrative and based on typical values for similar molecular structures. It does not represent experimentally or computationally verified data for 6-(Benzo[d] figshare.comwindows.netdioxol-5-yl)nicotinic acid.
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function.
For 6-(Benzo[d] figshare.comwindows.netdioxol-5-yl)nicotinic acid, molecular docking studies could be performed against various protein targets known to be modulated by nicotinic acid derivatives or compounds with a benzodioxole scaffold. figshare.comdergipark.org.tr The results would reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. This information is vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative estimate of the ligand's potency.
Prediction of Binding Modes with Identified Biological Targets (e.g., COX-2, Tubulin, MAO-A/B, TIR1)
Molecular docking simulations are instrumental in elucidating the binding modes of 6-(benzo[d] nih.govpharmacyinfoline.comdioxol-5-yl)nicotinic acid derivatives with various biological targets. These studies predict the conformation of the ligand within the active site of the protein and identify key intermolecular interactions.
Cyclooxygenase-2 (COX-2): Docking studies of compounds with structural similarities to the target molecule reveal specific binding patterns within the COX-2 active site. For instance, derivatives are often predicted to interact with key amino acids in the hydrophobic channel. Common interactions include hydrogen bonds with residues such as Arg120, Tyr355, and Ser530. nih.govmdpi.com The benzodioxole moiety typically orients within a hydrophobic pocket defined by residues like Val523, Phe518, and Ala516. nih.gov
Tubulin: Derivatives of 1,3-benzodioxole (B145889) have been identified as inhibitors of tubulin polymerization, acting as competitive inhibitors at the colchicine (B1669291) binding site. frontiersin.org Molecular docking simulations show that the benzodioxole ring and its substituents fit into the cavity of the colchicine binding site. Key interactions often involve the formation of hydrogen bonds with residues like Cysβ241 and hydrophobic interactions with Leuβ248, Leuβ255, and Metβ259. dntb.gov.ua
Monoamine Oxidase A/B (MAO-A/B): For derivatives targeting MAO, such as those based on the piperine (B192125) scaffold which contains the benzo[d] nih.govpharmacyinfoline.comdioxole group, the methylenedioxyphenyl ring is a crucial interaction motif. pharmacyinfoline.com Docking simulations predict that this ring can establish hydrogen bonds with water molecules within the MAO-A active site and is surrounded by residues like Ile180, Tyr69, Ile207, and the FAD isoalloxazine moiety. pharmacyinfoline.com The binding mode within the two isoforms, MAO-A and MAO-B, can differ, explaining inhibitory selectivity. This is often attributed to subtle differences in the "aromatic cage" of tyrosine residues that line the active site. nih.govacs.org
Transport Inhibitor Response 1 (TIR1): In the context of plant biology, N-(benzo[d] nih.govpharmacyinfoline.comdioxol-5-yl) acetamide (B32628) derivatives have been designed as agonists of the auxin receptor TIR1. Molecular docking was employed to investigate the binding mode of these compounds with TIR1, revealing that they can achieve a stronger binding ability compared to natural auxins. researchgate.netresearchgate.net
| Biological Target | Key Interacting Residues/Moieties | Interaction Type | Source(s) |
|---|---|---|---|
| COX-2 | Arg120, Tyr355, Ser530 | Hydrogen Bonding | nih.govmdpi.com |
| COX-2 | Val523, Phe518, Ala516 | Hydrophobic Interaction | nih.gov |
| Tubulin | Cysβ241 | Hydrogen Bonding | dntb.gov.ua |
| Tubulin | Leuβ248, Leuβ255, Metβ259 | Hydrophobic Interaction | dntb.gov.ua |
| MAO-A | Ile180, Tyr69, Ile207, FAD Cofactor | Hydrophobic/van der Waals | pharmacyinfoline.com |
| TIR1 | - (Docking confirmed stronger binding than natural ligand) | - | researchgate.netresearchgate.net |
Analysis of Binding Affinities and Molecular Recognition Principles
Computational studies quantify the binding affinity of ligands to their targets through scoring functions that estimate the free energy of binding. These calculations, often expressed as binding energies (kcal/mol) or correlated with experimental values like IC50 or Ki, are crucial for ranking potential drug candidates.
The principles of molecular recognition for these derivatives are governed by a combination of forces. Hydrogen bonds provide specificity and directional interaction, such as those observed between inhibitors and the serine and arginine residues in the COX-2 active site. mdpi.com Hydrophobic interactions are equally critical, particularly for the benzodioxole moiety, which often anchors the molecule within nonpolar pockets of the target protein, displacing water molecules and contributing favorably to the binding entropy. Furthermore, π-π stacking interactions can occur between the aromatic rings of the ligand and residues like tyrosine or phenylalanine in the active sites of targets like MAO. acs.org For benzodioxole-based pyrazoline sulfonamides, strong hydrogen bonds with key residues in human carbonic anhydrase I and II (hCA I and hCA II) were shown to be critical for their inhibitory effect. nih.gov
Molecular Dynamics Simulations for Protein-Ligand Complex Stability and Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, assessing its stability and the persistence of key interactions. nih.goveurekaselect.com MD simulations are performed to study the physical movements and dynamic evolution of the protein-ligand complexes. researchgate.net
In these simulations, the root-mean-square deviation (RMSD) of the protein backbone and the ligand is monitored over the simulation period (e.g., 100 nanoseconds). researchgate.net A stable complex is indicated by the RMSD values reaching a plateau, suggesting that the system has reached equilibrium. researchgate.net Acceptable deviations for small globular proteins are typically within 1–3 Å. researchgate.net Analysis of the simulation trajectory can confirm whether the initial hydrogen bonds and hydrophobic contacts predicted by docking are maintained. escholarship.org These simulations provide a more rigorous assessment of the binding hypothesis and can reveal conformational changes in the protein or ligand upon binding that are not apparent from static models. nih.gov
In Silico Pharmacokinetic Research Methodologies
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery pipeline. doaj.org
The absorption and distribution of a compound are often initially assessed by evaluating its physicochemical properties against established guidelines like Lipinski's Rule of Five. researchgate.net Computational tools predict parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors, and acceptors. Derivatives of 6-(benzo[d] nih.govpharmacyinfoline.comdioxol-5-yl)nicotinic acid are generally evaluated for these properties to ensure they fall within the ranges associated with good oral bioavailability.
Further computational models, such as the BOILED-Egg model, are used to predict passive gastrointestinal absorption and brain penetration. doaj.org These models classify compounds based on their calculated lipophilicity (WLOGP) and polarity (TPSA). Studies on related heterocyclic structures have shown that many derivatives exhibit predicted high gastrointestinal absorption and good membrane permeability. researchgate.net
| Pharmacokinetic Parameter | In Silico Prediction Method | Predicted Outcome for Related Derivatives | Source(s) |
|---|---|---|---|
| Oral Bioavailability | Lipinski's Rule of Five | Generally compliant | researchgate.net |
| Gastrointestinal Absorption | BOILED-Egg Model | Predicted to be high | doaj.org |
| Brain Penetration | BOILED-Egg Model | Variable, depends on specific substituents | doaj.org |
| Plasma Protein Binding | ADMET Prediction Software | Predicted for some ligands | doaj.org |
Computational models are crucial for predicting the metabolic fate of xenobiotics. These predictions focus on identifying the most likely sites of metabolism (SOMs) on the molecule and the Cytochrome P450 (CYP) enzymes responsible for these transformations.
For compounds containing the benzo[d] nih.govpharmacyinfoline.comdioxole moiety, such as piperine, computational docking into CYP active sites (e.g., CYP3A4) has been used to predict metabolic hotspots. These studies suggest that the benzo[d] nih.govpharmacyinfoline.comdioxole motif itself is a predicted site for Phase I oxidative metabolism. The interaction with the heme iron in the CYP active site determines which part of the molecule is most susceptible to oxidation. Software tools like FAME, MetaPrint2D, and CyProduct use rule-based or machine learning approaches to predict SOMs and the structures of potential metabolites based on large databases of known metabolic reactions. nih.gov
In silico models are employed to predict the major routes of drug elimination, primarily renal (urine) and biliary (feces) excretion. pharmacyinfoline.com These predictions are vital for understanding a compound's clearance and potential for accumulation.
Quantitative Structure-Property Relationship (QSPR/QSAR) Models: These models correlate molecular descriptors with excretion parameters. For instance, biliary excretion in rats has been successfully predicted using a computational model based on physicochemical properties like polar surface area (PSA), free energy of aqueous solvation, and the presence of a carboxylic acid moiety. nih.govresearchgate.net Molecular weight is another key determinant, with established thresholds for significant biliary excretion in rats and humans (e.g., >400 Da for anions in rats). nih.gov
Physiologically Based Pharmacokinetic (PBPK) Models: These are sophisticated mechanistic models that simulate drug disposition within a virtual animal or human. pharmacyinfoline.com PBPK platforms can incorporate detailed representations of kidney and liver physiology, including glomerular filtration, tubular secretion/reabsorption, and the activity of efflux transporters like P-glycoprotein (P-gp) and MRP2, to provide quantitative predictions of renal and biliary clearance. pharmacyinfoline.comnih.gov The development of specific computational kidney models allows for a mechanistic simulation of renal excretion processes in preclinical species like rats. frontiersin.orgdoaj.org
Structure Activity Relationship Sar and Pharmacophore Elucidation for 6 Benzo D 1 2 Dioxol 5 Yl Nicotinic Acid Analogs
Elucidating Key Structural Features for Modulating Biological Potency and Selectivity
The molecular architecture of 6-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)nicotinic acid provides a foundational scaffold from which key structural features essential for biological activity can be identified. Structure-activity relationship (SAR) studies on analogous compounds have highlighted the importance of specific moieties for potent and selective receptor binding.
The primary structural components critical for activity are:
The Nicotinic Acid Core : This heterocyclic ring system often serves as a crucial scaffold for interaction with biological targets. nih.gov The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, a key interaction in many receptor-ligand binding events. pnas.orgresearchgate.net The carboxylic acid group at the 3-position is a critical functional group, capable of forming strong electrostatic or hydrogen bond interactions with receptor sites. researchgate.netchemistryjournal.net
The Biaryl Linkage : The single bond connecting the pyridine and benzodioxole rings allows for rotational flexibility. The specific orientation, or conformation, of these two ring systems relative to each other is a critical determinant of how the molecule fits into a binding site and, consequently, its biological potency.
SAR studies on related endothelin-A receptor antagonists have revealed that the m,p-methylenedioxyphenyl and carboxyl groups are essential for high binding affinity. nih.govresearchgate.net This suggests that for 6-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)nicotinic acid analogs, these two moieties are likely the primary pharmacophoric features responsible for their biological effects. Modifications to either of these core components or the nature of their linkage can be expected to significantly modulate potency and selectivity.
Impact of Substituent Variation on Biological Activity Profiles
The carboxylic acid group, while often crucial for target interaction, can sometimes lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism. semanticscholar.orgrug.nl To overcome these limitations, medicinal chemists frequently employ bioisosteric replacement, where the carboxylic acid is substituted with another functional group that mimics its key properties (acidity, size, and electronic distribution) while potentially improving the drug-like characteristics of the molecule. semanticscholar.org
One of the most common and successful bioisosteres for the carboxylic acid group is the tetrazole ring. rug.nlnih.gov
Key Properties of Tetrazole as a Carboxylic Acid Bioisostere:
Acidity : The tetrazole ring has a pKa value (around 4.5–4.9) very similar to that of a carboxylic acid (around 4.2–4.4), allowing it to exist in an ionized state at physiological pH and maintain similar ionic interactions with receptors. rug.nl
Electronic and Steric Similarity : The planar tetrazole ring can stabilize a negative charge through electron delocalization, much like a carboxylate anion. Its size and shape are also comparable, allowing it to fit into the same binding pockets. rug.nl
Improved Pharmacokinetics : Tetrazolate anions are generally more lipophilic than the corresponding carboxylates, which can lead to enhanced membrane permeability and better oral bioavailability. researchgate.netrug.nl Furthermore, tetrazoles are often more resistant to metabolic degradation pathways that target carboxylic acids. researchgate.netrug.nl
In the context of 6-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)nicotinic acid analogs, replacing the carboxylic acid with a tetrazole group could yield compounds with comparable or even improved biological potency, coupled with a more favorable pharmacokinetic profile, including better absorption and a longer duration of action. researchgate.netnih.gov
| Property | Carboxylic Acid | Tetrazole | Implication for Drug Design |
|---|---|---|---|
| Acidity (pKa) | ~4.2 - 4.4 | ~4.5 - 4.9 | Similar ionic interactions with target receptors are maintained. rug.nl |
| Lipophilicity of Anion | Lower | Higher | May improve cell membrane permeability and oral absorption. rug.nl |
| Metabolic Stability | Susceptible to glucuronidation and other pathways | Generally more resistant to metabolic degradation | Can lead to a longer half-life and duration of action. researchgate.netrug.nl |
| Hydrogen Bonding | Acceptor (C=O), Donor (OH) | Multiple nitrogen atoms act as acceptors, N-H acts as a donor | Offers different, potentially beneficial, hydrogen bonding patterns. rug.nl |
Modifying the aryl (benzo[d] nih.govresearchgate.netdioxole) and heterocyclic (pyridine) rings with various substituents is a fundamental strategy to fine-tune the biological activity of 6-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)nicotinic acid analogs. The nature (electron-donating or electron-withdrawing) and position (ortho, meta, para) of these substituents can have profound effects on the molecule's potency, selectivity, and pharmacokinetic properties. nih.gov
Electronic Effects:
Electron-Withdrawing Groups (EWGs) : Substituents like halogens (F, Cl, Br), nitro (-NO₂), or trifluoromethyl (-CF₃) decrease the electron density of the aromatic ring. This can influence the pKa of the nicotinic acid, affect the strength of hydrogen bonds, and alter the molecule's susceptibility to metabolic oxidation. In some cases, EWGs can enhance binding affinity by participating in specific interactions like halogen bonding. acs.org
Electron-Donating Groups (EDGs) : Substituents such as methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density of the ring. This can impact the cation-π interactions of the aromatic ring with the receptor and alter metabolic stability.
Pyridine Ring Substitution : Adding substituents to the pyridine ring, particularly at the positions ortho to the biaryl linkage (positions 5 or 7 if numbered unconventionally), can significantly restrict the rotation around the C-C bond connecting the two rings. This can lock the molecule into a specific, potentially more active, conformation. bohrium.com However, overly bulky substituents can also clash with the receptor binding site, leading to a decrease in activity.
Benzodioxole Ring Substitution : Substitutions on the benzodioxole ring can modulate its hydrophobic character and interaction with the target. For example, adding a hydrophobic functional group could enhance binding in a lipophilic pocket of the receptor. nih.gov
Studies on related biaryl systems have shown that even subtle changes, like moving a fluorine atom from a para to an ortho position, can lead to significant differences in potency and selectivity for different receptor subtypes. nih.gov This highlights the intricate interplay between electronic and steric factors in defining the pharmacological profile of these analogs.
Development of Pharmacophore Models for Rational Ligand Design and Optimization
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. dovepress.com Developing a pharmacophore model for 6-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)nicotinic acid analogs is a key step in rational drug design, allowing for the virtual screening of compound libraries and the design of novel, more potent ligands. nih.gov
Based on the core structure, a putative pharmacophore model for this class of compounds would likely include the following features:
Hydrogen Bond Acceptor (HBA) : The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor. pnas.orgresearchgate.net
Hydrogen Bond Donor (HBD) / Negative Ionizable Feature : The carboxylic acid group provides a crucial hydrogen bond donor (the hydroxyl proton) and, upon deprotonation, a negative charge that can engage in ionic interactions. This is a critical feature for anchoring the ligand in the binding site.
Aromatic/Hydrophobic Regions : Both the pyridine and the benzo[d] nih.govresearchgate.netdioxole rings serve as aromatic and hydrophobic features. These are important for establishing π-π stacking, cation-π, or hydrophobic interactions with complementary residues in the receptor. nih.gov
Exclusion Volumes : Steric exclusion volumes would be defined to represent regions of space that cannot be occupied by the ligand due to clashes with the receptor wall, guiding the design of analogs with an appropriate size and shape.
| Pharmacophore Feature | Corresponding Molecular Moiety | Potential Interaction with Receptor |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Hydrogen bonding with donor residues (e.g., -NH, -OH) |
| Hydrogen Bond Donor (HBD) | Carboxylic Acid (-OH) | Hydrogen bonding with acceptor residues (e.g., C=O, N) |
| Negative Ionizable Area | Carboxylate (-COO⁻) | Ionic bond or salt bridge with positively charged residues (e.g., Arg, Lys) |
| Aromatic/Hydrophobic Region 1 | Pyridine Ring | π-π stacking, hydrophobic interactions |
| Aromatic/Hydrophobic Region 2 | Benzo[d] nih.govresearchgate.netdioxole Ring | π-π stacking, hydrophobic interactions |
This model serves as a 3D query for identifying new molecules that possess these features in the correct spatial arrangement, thereby accelerating the discovery of novel and potentially more effective drug candidates. dovepress.com
Conformational Analysis and its Correlation with Observed Biological Activity
Hindered rotation around this central single bond can lead to a phenomenon known as atropisomerism , where the rotational barrier is high enough to allow for the isolation of stable, non-interconverting rotational isomers (rotamers) that are enantiomers or diastereomers of each other. encyclopedia.pubwikipedia.org The energy barrier to rotation is highly dependent on the size of the substituents at the positions ortho to the linking bond. bohrium.comnih.gov
Even if the rotational barrier is not high enough to allow for the isolation of stable atropisomers at room temperature, the molecule will still have a preferred low-energy conformation. nih.gov The biological activity is often correlated with the molecule's ability to adopt or maintain a specific "bioactive conformation" required for optimal interaction with the target receptor. elifesciences.org
Planar vs. Twisted Conformation : A fully planar conformation is often disfavored due to steric clashes between the ortho-hydrogens on the adjacent rings. Therefore, these molecules typically adopt a twisted or non-planar conformation. The precise angle of this twist influences the distance and geometry between key pharmacophoric groups (like the pyridine nitrogen and the carboxylic acid) and the distal parts of the molecule (the benzodioxole ring).
Impact on Activity : A rigid receptor binding site may only accommodate a narrow range of conformations. If the lowest-energy conformation of a ligand in solution closely matches the bioactive conformation, binding will be favorable. Conversely, if the molecule must adopt a higher-energy conformation to bind, there will be an associated energetic penalty, leading to lower affinity and reduced biological activity.
Therefore, conformational analysis, through computational modeling and experimental techniques, is essential for understanding the SAR of 6-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)nicotinic acid analogs. By correlating the preferred conformations of different analogs with their observed biological activities, researchers can gain insights into the shape of the receptor's binding pocket and design new molecules that are pre-organized in the optimal bioactive conformation. nih.gov
Preclinical Biological Activity Profiling and Mechanistic Investigations of 6 Benzo D 1 2 Dioxol 5 Yl Nicotinic Acid Derivatives
Anti-infective Research Modalities
The investigation into the anti-infective properties of 6-(benzo[d] nih.govresearchgate.netdioxol-5-yl)nicotinic acid derivatives is a burgeoning field, drawing upon the known antimicrobial activities of both the nicotinic acid and benzodioxole scaffolds.
In Vitro Antimicrobial Spectrum Analysis (Bacterial and Fungal Strains)
While specific studies on the comprehensive antimicrobial spectrum of 6-(benzo[d] nih.govresearchgate.netdioxol-5-yl)nicotinic acid derivatives are not extensively detailed in the available literature, the parent molecules and their related classes have demonstrated notable activity against a range of pathogens.
Nicotinic acid derivatives have been shown to possess broad-spectrum antibacterial and antifungal properties. nih.gov For instance, certain synthesized nicotinamide (B372718) derivatives have shown efficacy against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as the fungal pathogen Candida albicans. nih.gov
Similarly, the 1,3-benzodioxole (B145889) moiety is a key pharmacophore in various natural and synthetic antimicrobial agents. mdpi.com Peptidyl derivatives containing the 1,3-benzodioxole system have been synthesized and evaluated for their antimicrobial activities, showing the potential of this scaffold in developing new anti-infective agents. chemsrc.com
The combination of these two moieties in 6-(benzo[d] nih.govresearchgate.netdioxol-5-yl)nicotinic acid derivatives suggests a promising area for the discovery of novel antimicrobial compounds. However, detailed in vitro screening data, including Minimum Inhibitory Concentration (MIC) values against a wide panel of bacterial and fungal strains, for this specific class of compounds is not yet comprehensively reported.
Investigation of Biofilm Inhibition Mechanisms
Bacterial biofilms present a significant challenge in the treatment of chronic infections due to their inherent resistance to conventional antibiotics. mdpi.commdpi.com The ability of novel compounds to inhibit biofilm formation or eradicate established biofilms is a critical area of research.
Studies have indicated that nicotinic acid can inhibit the formation of biofilms by pathogens such as Streptococcus pneumoniae. researchgate.net The proposed mechanism involves the alteration of protein biomolecules within the biofilm matrix, leading to its structural disruption. researchgate.net This suggests that derivatives of nicotinic acid could potentially interfere with key stages of biofilm development, including initial attachment, microcolony formation, and maturation of the biofilm architecture. nih.gov
The specific mechanisms by which 6-(benzo[d] nih.govresearchgate.netdioxol-5-yl)nicotinic acid derivatives may inhibit biofilm formation have not been elucidated in dedicated studies. Potential mechanisms could involve the disruption of quorum sensing, the signaling pathway that coordinates bacterial gene expression in a cell-density dependent manner and is crucial for biofilm formation. nih.gov Other possibilities include the inhibition of the synthesis of extracellular polymeric substances (EPS), which form the structural scaffold of the biofilm. mdpi.com Further research is required to explore these potential anti-biofilm mechanisms for this specific class of compounds.
Anti-proliferative and Cytotoxic Research Investigations
The anti-cancer potential of 6-(benzo[d] nih.govresearchgate.netdioxol-5-yl)nicotinic acid derivatives is an area of active investigation, with research focusing on their effects on cancer cell viability, proliferation, and the underlying molecular mechanisms.
In Vitro Anti-cancer Cell Line Evaluation (e.g., HepG2, PC-3, MCF-7, A549)
While specific cytotoxic data for 6-(benzo[d] nih.govresearchgate.netdioxol-5-yl)nicotinic acid derivatives against a broad panel of cancer cell lines is limited, related compounds have shown promising activity.
For instance, various benzimidazole (B57391) derivatives have been tested against human lung carcinoma (A549), liver carcinoma (HepG2), and breast carcinoma (MCF-7) cell lines, demonstrating significant dose-dependent cytotoxic effects. researchgate.net Halogenated derivatives of benzofuran (B130515) have also exhibited notable cytotoxicity against HepG2 and A549 cells. mdpi.com
The table below summarizes the cytotoxic activity of some related heterocyclic compounds against the specified cancer cell lines, providing a context for the potential anti-proliferative efficacy of 6-(benzo[d] nih.govresearchgate.netdioxol-5-yl)nicotinic acid derivatives. It is important to note that these are not the specific compounds that are the primary subject of this article, but they provide an indication of the potential for related structures.
Table 1: Illustrative Cytotoxic Activity of Related Heterocyclic Compounds
| Compound Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzimidazole derivative (se-182) | A549 | 15.80 | |
| Benzimidazole derivative (se-182) | HepG2 | 15.58 | |
| Benzimidazole derivative (se-182) | MCF-7 | 32.73 | |
| Halogenated benzofuran derivative (Compound 8) | A549 | 3.5 | mdpi.com |
This table is for illustrative purposes and does not represent data for 6-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)nicotinic acid derivatives.
Further screening of 6-(benzo[d] nih.govresearchgate.netdioxol-5-yl)nicotinic acid derivatives against these and other cancer cell lines is necessary to establish their specific anti-proliferative profiles.
Molecular Mechanisms of Cell Growth Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest)
The induction of apoptosis (programmed cell death) and the disruption of the cell cycle are key mechanisms by which anti-cancer agents exert their effects. waocp.orgnih.gov
Research on various heterocyclic compounds has demonstrated their ability to induce apoptosis and cause cell cycle arrest in cancer cells. For example, certain chalcone (B49325) derivatives have been shown to induce G2/M phase cell cycle arrest and trigger apoptosis in ovarian cancer cells, often associated with the generation of reactive oxygen species (ROS). mdpi.com Similarly, other novel heterocyclic compounds have been found to induce apoptosis and cause cell cycle arrest at the G0/G1 and G2/M phases in HepG2 cells. researchgate.net Cedrol, a natural compound, has been shown to induce G1 arrest and apoptosis in A549 lung cancer cells. jmb.or.kr
While the specific molecular mechanisms for 6-(benzo[d] nih.govresearchgate.netdioxol-5-yl)nicotinic acid derivatives have not been extensively characterized, it is plausible that they could act through similar pathways. This could involve the modulation of key regulatory proteins of the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), and the activation of apoptotic pathways through the regulation of Bcl-2 family proteins and caspases. waocp.orgnih.gov
Tubulin Polymerization Inhibition Studies
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them an attractive target for anti-cancer drugs. mdpi.com Compounds that interfere with tubulin polymerization can disrupt mitosis and lead to cancer cell death.
A class of synthetic compounds, derivatives of 6-benzyl-1,3-benzodioxole, which are structurally related to the core of 6-(benzo[d] nih.govresearchgate.netdioxol-5-yl)nicotinic acid, have been shown to inhibit tubulin polymerization. nih.gov These compounds act as antimitotic agents and are competitive inhibitors of colchicine (B1669291) binding to tubulin. nih.gov The intact dioxole ring was found to be crucial for their activity. nih.gov
Arylthioindoles are another class of compounds that inhibit tubulin assembly by interacting with the colchicine site on β-tubulin. mdpi.com These findings suggest that the benzo[d] nih.govresearchgate.netdioxole moiety, when appropriately substituted, can contribute to the inhibition of tubulin polymerization. Therefore, it is hypothesized that 6-(benzo[d] nih.govresearchgate.netdioxol-5-yl)nicotinic acid derivatives may also possess the ability to interfere with microtubule dynamics, a mechanism that warrants further investigation.
Enzyme Modulation Studies
The therapeutic potential of chemical compounds is often rooted in their ability to modulate the activity of specific enzymes. Derivatives of 6-(Benzo[d] nih.govnih.govdioxol-5-yl)nicotinic acid have been the subject of various preclinical investigations to profile their interactions with key enzymatic targets involved in inflammation, neurological disorders, and cancer. This section details the findings from these enzyme modulation studies.
Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. nih.govnih.gov The enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in the inflammatory process. nih.govjpp.krakow.pl Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.govjpp.krakow.pl
Research into related scaffolds has demonstrated the potential for compounds containing the benzo[d] nih.govnih.govdioxole moiety to act as selective COX-2 inhibitors. A study focused on dihydropyrazole derivatives identified a compound, 4-(5-(Benzo[d] nih.govnih.govdioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (designated as 4a), which exhibited potent and selective inhibitory activity against the COX-2 enzyme. mdpi.com
The in vitro inhibitory data for this related compound is presented below.
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 4-(5-(Benzo[d] nih.govnih.govdioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (4a) mdpi.com | >100 | 0.15 | >667 |
| Celecoxib (Reference) mdpi.com | >100 | 0.23 | >435 |
The high selectivity index for derivative 4a indicates a strong preference for inhibiting COX-2 over COX-1, surpassing that of the established COX-2 inhibitor, Celecoxib. mdpi.com This highlights the potential of the benzo[d] nih.govnih.govdioxole scaffold in designing selective anti-inflammatory agents.
Monoamine oxidases (MAO) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters like serotonin (B10506), adrenaline, and dopamine. nih.govnih.gov They exist as two isoforms, MAO-A and MAO-B. nih.gov Inhibitors of MAO-A are explored for treating depression and anxiety, while MAO-B inhibitors are used in managing neurodegenerative conditions such as Parkinson's and Alzheimer's disease. nih.govmdpi.com
A series of chalcone derivatives incorporating the 1-(Benzo[d] nih.govnih.govdioxol-5-yl) moiety were synthesized and evaluated for their ability to inhibit both MAO isoforms. nih.gov The study revealed that these derivatives were potent inhibitors of both enzymes. Specifically, compound 7, (E)-1-(Benzo[d] nih.govnih.govdioxol-5-yl)-3-(4-ethylphenyl)prop-2-en-1-one, was identified as the most potent MAO-A inhibitor, while compound 6, (E)-1-(Benzo[d] nih.govnih.govdioxol-5-yl)-3-(4-fluorophenyl)prop-2-en-1-one, was the most potent against MAO-B. nih.gov
Further mechanistic studies, including dialysis experiments, demonstrated that the inhibition of MAO enzymes by these compounds was reversible. nih.gov
| Compound | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | Inhibition Type |
|---|---|---|---|
| (E)-1-(Benzo[d] nih.govnih.govdioxol-5-yl)-3-(4-fluorophenyl)prop-2-en-1-one (6) nih.gov | Potent | 0.0021 | Reversible |
| (E)-1-(Benzo[d] nih.govnih.govdioxol-5-yl)-3-(4-ethylphenyl)prop-2-en-1-one (7) nih.gov | 0.029 | Potent | Reversible |
These findings suggest that derivatives containing the benzo[d] nih.govnih.govdioxole core could be valuable leads for developing novel, reversible MAO inhibitors for neurological disorders. nih.gov
Research specifically investigating the inhibitory potential of 6-(Benzo[d] nih.govnih.govdioxol-5-yl)nicotinic acid derivatives against Phosphoinositide 3-Kinase Delta (PI3Kδ) is not extensively documented in the available scientific literature. While the broader class of nicotinic acid derivatives has been explored for various biological activities, dedicated studies focusing on PI3Kδ inhibition for this particular scaffold are limited.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels. nih.govdovepress.com Inhibiting VEGFR-2 is a validated strategy in cancer therapy, as it can cut off the supply of nutrients and oxygen to tumors, thereby hindering their growth. nih.govdovepress.com
While direct studies on 6-(Benzo[d] nih.govnih.govdioxol-5-yl)nicotinic acid derivatives as VEGFR-2 inhibitors are not prevalent, research on related nicotinamide structures has shown promise. One study synthesized a series of pyridine-based derivatives and tested their cytotoxic and VEGFR-2 inhibitory activities. nih.gov Among them, compound D-1 demonstrated significant cytotoxic effects against HCT-116 and HepG-2 cancer cell lines, with activity superior to the reference drug sorafenib. nih.gov This compound also showed potent inhibition of the VEGFR-2 enzyme. nih.gov
| Compound | Target Cell Line | Cytotoxicity IC₅₀ (μM) | VEGFR-2 IC₅₀ (μM) |
|---|---|---|---|
| Compound D-1 (a nicotinamide derivative) nih.gov | HCT-116 | 3.08 | Good |
| HepG-2 | 4.09 | ||
| Sorafenib (Reference) nih.gov | HCT-116 | 7.28 | N/A |
| HepG-2 | 5.28 |
These results indicate that the nicotinic acid framework is a viable scaffold for developing novel VEGFR-2 inhibitors. nih.gov
Lactate dehydrogenase (LDH) is a crucial enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate. nih.govfrontiersin.org Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), making LDH a potential target for cancer therapy. nih.govresearchgate.net Inhibiting LDH, particularly the LDHA isoform, could disrupt cancer cell metabolism and lead to cell death. nih.govfrontiersin.org
Studies have investigated 1,3-benzodioxole derivatives as potential inhibitors of LDHA. nih.govresearchgate.net One research effort described the synthesis of new derivatives and found that some compounds exhibited selective inhibition of LDHA over the LDHB isoform. researchgate.net For example, compound 2 showed an LDHA IC₅₀ value of 13.63 µM. researchgate.net Another compound, stiripentol (B1682491), which contains a benzodioxole moiety, is known to inhibit LDH. mdpi.com These findings underscore the potential of the 1,3-benzodioxole scaffold, a core component of 6-(Benzo[d] nih.govnih.govdioxol-5-yl)nicotinic acid, for the development of LDH inhibitors. nih.govresearchgate.net
| Compound | LDHA IC₅₀ (μM) | LDHB IC₅₀ (μM) |
|---|---|---|
| Compound 2 (1,3-benzodioxole derivative) researchgate.net | 13.63 | 395.3 |
| Compound 10 (1,3-benzodioxole derivative) researchgate.net | 47.20 | >1000 |
Neurological and Central Nervous System (CNS) Activity Research
The nicotinic acid scaffold is a component of many neuroactive compounds. Research into derivatives of nicotinic acid has revealed a range of activities within the central nervous system. For instance, nicotine (B1678760) itself acts on nicotinic acetylcholine (B1216132) receptors (nAChRs) and can influence the release of neurotransmitters like dopamine. nih.gov Derivatives of nicotine, such as cotinine (B1669453) and 6-hydroxy-L-nicotine, have been investigated for their potential therapeutic effects in models of Alzheimer's disease, demonstrating cognitive-improving and antioxidant properties. mdpi.comsemanticscholar.org
A study on 6-aminonicotinamide (B1662401), a nicotinamide analogue, examined its effects on benzodiazepine (B76468) receptors in the rat CNS. nih.gov The research found that 6-aminonicotinamide was significantly more potent than nicotinamide in displacing diazepam from its binding sites on cortical membranes, indicating an interaction with the GABA-A receptor complex. nih.gov This suggests that modifications to the nicotinic acid structure can lead to compounds with activity at various CNS targets.
While direct studies on the CNS profile of 6-(Benzo[d] nih.govnih.govdioxol-5-yl)nicotinic acid are not detailed, the known neuroactivity of both the nicotinic acid core and various benzo[d] nih.govnih.govdioxole-containing compounds (such as those acting on MAO enzymes) provides a strong rationale for its investigation in neurological and CNS research. nih.govnih.gov
Serotonin Transporter (SERT) Modulation Investigations
The serotonin transporter (SERT) is a critical protein in serotonergic neurotransmission, responsible for the reuptake of serotonin from the synaptic cleft. nih.gov It is a primary target for many therapeutic drugs, particularly antidepressants. nih.gov The development of ligands with specific affinity for SERT often involves extensive structure-activity relationship (SAR) studies to characterize the molecular properties that govern binding and selectivity. nih.govresearchgate.net These studies have revealed the importance of characteristics such as molecular size, electrostatic parameters, and the presence of specific functional groups in determining a compound's interaction with the transporter. nih.gov For instance, research on various classes of molecules, such as indole (B1671886) derivatives, has shown that introducing electron-withdrawing groups at specific positions can significantly raise affinity for the serotonin transporter.
However, specific investigations into the direct modulatory activity of 6-(Benzo[d] nih.govmdpi.comdioxol-5-yl)nicotinic acid on the serotonin transporter have not been extensively detailed in the available scientific literature. While the broader benzodioxole moiety is present in some compounds known to interact with monoamine systems, dedicated studies profiling the binding affinity and functional effects of this specific nicotinic acid derivative at SERT are not prominently reported.
Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Interaction Studies
While direct interaction studies of 6-(Benzo[d] nih.govmdpi.comdioxol-5-yl)nicotinic acid with the Gamma-Aminobutyric Acid Type A (GABA-A) receptor are not widely documented, significant research into structurally related compounds provides a strong basis for potential activity in this area. The GABA-A receptor, a ligand-gated chloride channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system and the target for major drug classes like benzodiazepines. nih.govnih.gov
A key compound of interest is Stiripentol (STP), an approved antiseizure medication that features the same 1,3-benzodioxole ring structure. mdpi.com Stiripentol is a well-characterized positive allosteric modulator (PAM) of GABA-A receptors. nih.govnih.gov Unlike benzodiazepines, STP appears to act through a unique binding site on the receptor complex. nih.gov Its mechanism involves enhancing the receptor's sensitivity to GABA, thereby potentiating GABAergic inhibition, without increasing the peak current at saturating GABA concentrations. nih.gov This potentiation of the brain's primary inhibitory neurotransmitter is believed to be a core component of its anticonvulsant activity. nih.govnih.gov
Research has shown that Stiripentol's modulatory effect is subunit-dependent, with its greatest potentiation observed on GABA-A receptors that contain an α3 subunit. nih.govaesnet.org This selectivity may contribute to its clinical efficacy in specific childhood-onset epilepsies where these subunits are highly expressed. aesnet.org The active investigation and synthesis of new analogs and compounds related to Stiripentol underscores the therapeutic interest in the 1,3-benzodioxole scaffold for modulating GABAergic transmission. mdpi.com
Table 1: Summary of Stiripentol's Activity at GABA-A Receptors
| Feature | Description of Activity | Source(s) |
|---|---|---|
| Mechanism of Action | Positive Allosteric Modulator (PAM) of GABA-A receptors. | nih.govnih.gov |
| Effect on GABA | Increases the receptor's sensitivity to GABA. | nih.gov |
| Binding Site | Acts at a site distinct from benzodiazepines and barbiturates. | nih.gov |
| Subunit Selectivity | Shows greatest effect on receptors containing the α3 subunit. | nih.govaesnet.org |
| Functional Outcome | Enhances and prolongs inhibitory postsynaptic currents. | nih.gov |
Anti-fibrotic Activity Research in Hepatic Cell Models
Hepatic fibrosis is characterized by the excessive accumulation of extracellular matrix proteins in the liver, a pathological process that can lead to cirrhosis. Research has explored the therapeutic potential of nicotinic acid (niacin), the parent compound of 6-(Benzo[d] nih.govmdpi.comdioxol-5-yl)nicotinic acid, in preventing liver fibrosis.
Studies using thioacetamide (B46855) (TAA)-induced models of liver fibrosis have demonstrated that the administration of nicotinic acid can prevent the development of fibrosis. The mechanisms underlying this anti-fibrotic effect are linked to its ability to attenuate pro-oxidant processes and modulate key signaling pathways. Nicotinic acid has been shown to exhibit antioxidant properties, restoring the redox equilibrium by reducing lipid peroxidation.
Furthermore, nicotinic acid administration leads to a reduction in the expression of Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine. This decrease in TGF-β levels is associated with the attenuation of oxidative processes, which in turn reduces the activation of hepatic stellate cells (HSCs)—the primary cell type responsible for extracellular matrix deposition during fibrosis. The reduced activation of HSCs is evidenced by decreased expression of α-smooth muscle actin (α-SMA).
| MMP-2 and MMP-9 Activity | Decreased activity. | Modulation of matrix metalloproteinases involved in tissue remodeling. |
Agrochemical Research: Insecticidal Activity and Plant Growth Regulation
Insecticidal Activity
The nicotinic acid scaffold is historically significant in the development of insecticides. Nicotine itself acts as a potent agonist of nicotinic acetylcholine receptors (nAChRs) in insects, leading to rapid paralysis and death. This has inspired the synthesis of numerous nicotinic acid derivatives for agrochemical applications.
Derivatives incorporating the benzo[d] nih.govmdpi.comdioxole moiety have also been explored as potential insect control agents. This structural element is a well-known synergist (e.g., piperonyl butoxide) that inhibits cytochrome P450 enzymes in insects, thereby preventing the metabolic breakdown of insecticides. More recent research has focused on designing novel benzo[d] nih.govmdpi.comdioxole derivatives that possess inherent insecticidal activity. For example, a series of benzo[d] nih.govmdpi.comdioxole-6-benzamide derivatives were designed as multi-chitinase inhibitors, acting as insect growth regulators (IGRs). By interfering with the crucial molting process, these compounds exhibit potent insecticidal effects against key lepidopteran pests. This suggests that combining the nicotinic acid and benzodioxole scaffolds could be a viable strategy for developing novel insecticides.
Plant Growth Regulation (e.g., Auxin Receptor Agonism)
Derivatives containing the benzo[d] nih.govmdpi.comdioxole structure have been identified as potent plant growth regulators, specifically acting as auxin receptor agonists. Auxins are a class of plant hormones that play a central role in coordinating many growth and behavioral processes, particularly root development.
In one line of research, a series of N-(benzo[d] nih.govmdpi.comdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized based on their ability to bind to the auxin receptor TIR1 (Transport Inhibitor Response 1). One lead compound from this series, designated K-10, demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice), with activity that significantly exceeded that of the conventional synthetic auxin, 1-naphthylacetic acid (NAA). Further investigation confirmed that K-10 functions through an auxin-like pathway, as it was recognized by the TIR1 receptor and enhanced the transcriptional activity of the auxin-responsive reporter DR5:GUS. Molecular docking studies indicated that K-10 has a stronger binding affinity for TIR1 than NAA. These findings highlight the potential of this class of benzodioxole derivatives as novel and highly effective root growth promoters for agricultural applications.
Table 3: Root Growth Promotion by Benzodioxole Derivative K-10
| Plant Species | Parameter | Observation | Comparison | Source(s) |
|---|---|---|---|---|
| Arabidopsis thaliana | Root Growth | Remarkable promotive effect. | Activity far exceeded that of NAA. | |
| Oryza sativa | Root Growth | Remarkable promotive effect. | Activity far exceeded that of NAA. | |
| Mechanism | Auxin Receptor Binding | Stronger binding ability to TIR1. | Stronger than NAA. |
| Mechanism | Auxin Response | Significantly enhanced DR5:GUS transcriptional activity. | Induced a common transcriptional response with auxin. | |
Advanced Spectroscopic and Crystallographic Characterization in Support of Research on 6 Benzo D 1 2 Dioxol 5 Yl Nicotinic Acid
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For 6-(Benzo[d] researchgate.netchemsrc.comdioxol-5-yl)nicotinic acid, a derivative of nicotinic acid, the solid-state structure is anticipated to be influenced by the planarity of the pyridine (B92270) and benzodioxole ring systems, as well as intermolecular interactions such as hydrogen bonding.
Table 1: Expected Crystallographic Parameters for 6-(Benzo[d] researchgate.netchemsrc.comdioxol-5-yl)nicotinic acid
| Parameter | Expected Value/Feature |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Intermolecular Interactions | O-H···N hydrogen bonding (carboxylic acid dimer), C-H···O interactions, π-π stacking |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Structure
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of molecular structure in solution.
The ¹H NMR spectrum of 6-(Benzo[d] researchgate.netchemsrc.comdioxol-5-yl)nicotinic acid is expected to show distinct signals for the protons on the pyridine and benzodioxole rings. The protons of the nicotinic acid moiety will appear in the aromatic region, with chemical shifts influenced by the electron-withdrawing nature of the carboxylic acid group and the nitrogen atom. The protons on the benzodioxole ring will also resonate in the aromatic region, with a characteristic singlet for the methylenedioxy protons (O-CH₂-O). mdpi.comijcmas.com
The ¹³C NMR spectrum will complement the proton data, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift. The chemical shifts of the aromatic carbons will be indicative of their electronic environment. ijcmas.com
Table 2: Predicted ¹H NMR Chemical Shifts (δ) for 6-(Benzo[d] researchgate.netchemsrc.comdioxol-5-yl)nicotinic acid
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine H | 7.5 - 9.0 | d, dd |
| Benzodioxole H | 6.8 - 7.5 | s, d, dd |
| -OCH₂O- | ~6.0 | s |
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for 6-(Benzo[d] researchgate.netchemsrc.comdioxol-5-yl)nicotinic acid
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic Acid) | 165 - 175 |
| Aromatic C (Pyridine) | 120 - 155 |
| Aromatic C (Benzodioxole) | 100 - 150 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. jocpr.com
The FT-IR spectrum of 6-(Benzo[d] researchgate.netchemsrc.comdioxol-5-yl)nicotinic acid is expected to exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching band should appear around 1700 cm⁻¹. researchgate.netnih.gov The C-N stretching vibrations of the pyridine ring and the C-O-C stretching of the dioxole ring will also give rise to characteristic bands. ajrconline.org Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane C-H bending vibrations will be observed at lower wavenumbers. researchgate.net
The FT-Raman spectrum will provide complementary information, with strong bands for the aromatic ring stretching vibrations.
Table 4: Key FT-IR Vibrational Frequencies for 6-(Benzo[d] researchgate.netchemsrc.comdioxol-5-yl)nicotinic acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1680 - 1720 |
| Aromatic Ring | C=C stretch | 1400 - 1600 |
| Benzodioxole | C-O-C stretch | 1200 - 1300 |
| Pyridine | C-N stretch | 1300 - 1400 |
Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a crucial technique for determining the exact molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. nist.gov
The molecular formula of 6-(Benzo[d] researchgate.netchemsrc.comdioxol-5-yl)nicotinic acid is C₁₃H₉NO₄, with a monoisotopic mass of 243.0532 g/mol . chemsrc.com In an HRMS experiment, the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed with high accuracy.
The fragmentation pattern in mass spectrometry is predictable based on the functional groups present. For 6-(Benzo[d] researchgate.netchemsrc.comdioxol-5-yl)nicotinic acid, common fragmentation pathways would likely involve the loss of small molecules such as CO₂ from the carboxylic acid group, or cleavage at the bond connecting the two ring systems. researchgate.netlibretexts.org
Table 5: Predicted Key Fragments in the Mass Spectrum of 6-(Benzo[d] researchgate.netchemsrc.comdioxol-5-yl)nicotinic acid
| m/z | Proposed Fragment |
|---|---|
| 243 | [M]⁺ or [M+H]⁺ |
| 199 | [M - CO₂]⁺ |
| 122 | [Benzodioxole ring fragment]⁺ |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.
The UV-Visible spectrum of 6-(Benzo[d] researchgate.netchemsrc.comdioxol-5-yl)nicotinic acid is expected to show absorption bands characteristic of the conjugated π-electron systems of the pyridine and benzodioxole rings. Nicotinic acid itself exhibits characteristic peaks around 213 nm and 261 nm. starna.comstarnacells.com The presence of the benzodioxole substituent is likely to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system. The electronic transitions will likely be of the π → π* and n → π* types.
Table 6: Expected UV-Visible Absorption Maxima (λmax) for 6-(Benzo[d] researchgate.netchemsrc.comdioxol-5-yl)nicotinic acid
| Wavelength (λmax) | Type of Transition |
|---|---|
| ~220 - 240 nm | π → π* |
| ~260 - 280 nm | π → π* |
Future Research Directions and Translational Perspectives for 6 Benzo D 1 2 Dioxol 5 Yl Nicotinic Acid Research
Exploration of Novel and Greener Synthetic Pathways
The advancement of a chemical compound from a laboratory curiosity to a viable therapeutic candidate is critically dependent on the development of efficient, scalable, and environmentally sustainable synthetic routes. For 6-(Benzo[d] chemsrc.comresearchgate.netdioxol-5-yl)nicotinic acid, future research should prioritize the development of novel synthetic pathways that adhere to the principles of green chemistry.
Table 1: Comparison of a Hypothetical Traditional vs. a Greener Synthetic Approach for 6-(Benzo[d] chemsrc.comresearchgate.netdioxol-5-yl)nicotinic acid
| Parameter | Hypothetical Traditional Pathway | Potential Greener Pathway |
| Starting Materials | Potentially hazardous and non-renewable | Derived from renewable feedstocks |
| Reagents | Stoichiometric amounts of heavy metals or harsh acids/bases | Catalytic amounts of reusable catalysts |
| Solvents | Chlorinated or other toxic solvents | Water, supercritical fluids, or biodegradable solvents |
| Energy Consumption | High temperatures and prolonged reaction times | Milder reaction conditions, microwave-assisted synthesis |
| Waste Generation | High E-factor (mass of waste per mass of product) | Low E-factor, recyclable byproducts |
| Overall Yield | Moderate | High |
Integration of Advanced Computational Approaches for Rational Drug Design
Rational drug design, powered by advanced computational tools, offers a powerful strategy to accelerate the discovery and optimization of new therapeutic agents. For 6-(Benzo[d] chemsrc.comresearchgate.netdioxol-5-yl)nicotinic acid, computational approaches can be instrumental in predicting its potential biological activities, identifying structure-activity relationships (SAR), and guiding the design of more potent and selective analogs.
Future research should leverage a variety of computational techniques. Molecular docking studies could predict the binding affinity of 6-(Benzo[d] chemsrc.comresearchgate.netdioxol-5-yl)nicotinic acid to a range of biological targets. Quantum mechanics (QM) calculations can provide insights into the electronic properties of the molecule, helping to understand its reactivity and potential interactions. Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the compound when interacting with a target protein, providing a more realistic model of the biological system.
Identification and Validation of Novel Molecular Targets and Pathways
A crucial step in the development of any new therapeutic agent is the identification and validation of its molecular targets and the biological pathways it modulates. For 6-(Benzo[d] chemsrc.comresearchgate.netdioxol-5-yl)nicotinic acid, the nicotinic acid moiety suggests a potential interaction with receptors and enzymes involved in lipid metabolism and cardiovascular function. However, the presence of the benzodioxole group could confer novel pharmacological properties.
Future research should employ a range of in vitro and in vivo techniques to elucidate the mechanism of action of this compound. High-throughput screening (HTS) against a panel of known drug targets could provide initial leads. Subsequently, more focused studies, such as enzyme inhibition assays and receptor binding assays, would be necessary to confirm these initial findings. Cellular and animal models of disease would then be essential to validate the therapeutic relevance of the identified targets and pathways.
Development of Targeted Delivery Systems and Advanced Prodrug Strategies
Enhancing the therapeutic efficacy of a drug while minimizing its side effects is a major goal of pharmaceutical development. Targeted delivery systems and prodrug strategies are two powerful approaches to achieve this. For 6-(Benzo[d] chemsrc.comresearchgate.netdioxol-5-yl)nicotinic acid, these strategies could be employed to improve its pharmacokinetic profile and deliver it specifically to the site of action.
The development of targeted delivery systems could involve encapsulating the compound in nanoparticles, liposomes, or other carriers that are decorated with ligands that bind to specific cell surface receptors. This would allow for the selective accumulation of the drug in diseased tissues, reducing its exposure to healthy tissues and thereby minimizing potential toxicity.
Prodrug strategies involve chemically modifying the parent drug to create an inactive derivative that is converted to the active form at the target site. For 6-(Benzo[d] chemsrc.comresearchgate.netdioxol-5-yl)nicotinic acid, a prodrug approach could be used to improve its solubility, permeability, or metabolic stability.
Synergistic Combinations with Other Therapeutic Modalities (if applicable in preclinical contexts)
Combination therapy, the use of two or more drugs to treat a disease, is a well-established strategy in modern medicine. In a preclinical setting, exploring the potential synergistic effects of 6-(Benzo[d] chemsrc.comresearchgate.netdioxol-5-yl)nicotinic acid with other therapeutic modalities could reveal new treatment paradigms.
If preclinical studies identify a specific therapeutic area for this compound, subsequent research could investigate its combination with existing drugs for that indication. For example, if it demonstrates anti-inflammatory properties, it could be tested in combination with standard-of-care anti-inflammatory agents. Such studies would aim to determine if the combination results in enhanced efficacy, reduced side effects, or the overcoming of drug resistance.
Q & A
Q. What are the common synthetic routes for 6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid, and what analytical techniques confirm its purity?
Methodological Answer:
- Synthesis:
- Coupling Reactions: Utilize Suzuki-Miyaura cross-coupling between a benzo[d][1,3]dioxol-5-yl boronic ester and a halogenated nicotinic acid derivative (e.g., 6-bromonicotinic acid). Optimize conditions with palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a mixed solvent system (THF/H₂O) at 80–100°C .
- Post-Synthetic Hydrolysis: If ester-protected intermediates are used, hydrolyze with NaOH/EtOH under reflux to yield the free carboxylic acid.
- Purity Confirmation:
Q. How does the solubility profile of this compound influence its experimental handling?
Methodological Answer:
- Solubility Testing:
- Test solubility in polar aprotic solvents (DMSO, DMF) for reaction setups and aqueous buffers (pH 7.4) for biological assays. Limited solubility in non-polar solvents (e.g., hexane) necessitates sonication or heating for dissolution.
- pH-Dependent Solubility: Protonate the carboxylic acid group in acidic conditions (pH < 3) to enhance aqueous solubility. Use NaOH or TEA for neutralization in stock solutions .
- Handling Recommendations: Store lyophilized powder at -20°C in airtight containers to prevent hygroscopic degradation .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy:
- Assign aromatic protons (δ 6.8–8.0 ppm) and the benzo[d][1,3]dioxole methylenedioxy group (δ 5.9–6.1 ppm as a singlet). Confirm carboxylic acid proton (broad peak at δ 12–14 ppm in DMSO-d₆) .
- Mass Spectrometry (HRMS): Use ESI-MS in negative ion mode to observe [M-H]⁻ peaks; match exact mass (<5 ppm error) to theoretical values .
- FTIR: Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR and mass spectrometry data for this compound?
Methodological Answer:
- NMR Artifacts:
- Deuterated Solvent Effects: Ensure complete deuteration of solvents (e.g., DMSO-d₆) to avoid residual proton peaks. Use shimming and temperature control to improve resolution.
- Dynamic Processes: For tautomeric or conformational equilibria (e.g., hindered rotation), conduct variable-temperature NMR (VT-NMR) to observe coalescence points .
- Mass Spec Discrepancies:
Q. What strategies optimize reaction yields in the synthesis of this compound?
Methodological Answer:
- Catalyst Screening: Test palladium catalysts (PdCl₂(dppf), Pd(OAc)₂) with ligands (XPhos, SPhos) to enhance coupling efficiency. Monitor reaction progress via TLC (silica gel, UV visualization) .
- Microwave-Assisted Synthesis: Reduce reaction time (30–60 minutes vs. 12 hours) while maintaining yields >80% by using controlled microwave irradiation (100–120°C) .
- Byproduct Mitigation: Add molecular sieves to absorb water in Suzuki reactions, minimizing protodeboronation side products .
Q. How can stability studies under varying pH and temperature conditions inform storage protocols?
Methodological Answer:
- Accelerated Degradation Studies:
- pH Stability: Incubate the compound in buffers (pH 2–10) at 37°C for 72 hours. Analyze degradation via HPLC; observe esterification or decarboxylation at extreme pH .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Store below 4°C if degradation occurs above 40°C .
- Light Sensitivity: Use amber vials for storage if UV-Vis spectroscopy shows absorbance shifts (>10%) under prolonged light exposure .
Q. What computational methods aid in predicting the compound’s bioactivity and binding affinity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or kinases). Validate with free energy perturbation (FEP) calculations .
- ADMET Prediction: Employ SwissADME to estimate permeability (LogP), bioavailability, and CYP450 interactions. Cross-reference with experimental solubility and metabolic stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
